In-Depth Technical Guide to the Synthesis of 1,1-Bis(2-bromophenyl)urea
In-Depth Technical Guide to the Synthesis of 1,1-Bis(2-bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1-Bis(2-bromophenyl)urea, a symmetrical diaryl urea. The document outlines a feasible synthetic route, detailed experimental protocol, and the necessary data for the characterization of the target compound.
Introduction
1,1-Bis(2-bromophenyl)urea, also known as 1,3-bis(2-bromophenyl)urea, is a symmetrically substituted diaryl urea. Diaryl ureas are a significant class of compounds in medicinal chemistry and materials science due to their wide range of biological activities and structural properties. The synthesis of such symmetrical ureas is typically achieved through the reaction of an aniline derivative with a carbonylating agent. This guide focuses on a common and effective method utilizing triphosgene as a phosgene equivalent for the synthesis of the title compound from 2-bromoaniline.
Synthetic Pathway
The synthesis of 1,1-Bis(2-bromophenyl)urea can be efficiently carried out by reacting 2-bromoaniline with triphosgene in the presence of a base. The reaction proceeds through the in-situ formation of an isocyanate intermediate, which then reacts with a second equivalent of the aniline to form the symmetrical urea.
Caption: Reaction scheme for the synthesis of 1,1-Bis(2-bromophenyl)urea.
Quantitative Data
The following table summarizes the key quantitative data for 1,1-Bis(2-bromophenyl)urea.
| Property | Value |
| CAS Number | 175278-34-9 |
| Molecular Formula | C₁₃H₁₀Br₂N₂O |
| Molecular Weight | 370.04 g/mol |
| Physical Form | White to Yellow Solid |
| Melting Point | Data not available in searched literature. For the analogous 1,3-bis(4-bromophenyl)urea, a boiling point of 348.3ºC at 760 mmHg is reported, though a melting point is not provided.[1] |
| Theoretical Yield | Based on the limiting reagent. |
| Experimental Yield | Data not available in searched literature. |
Note: Specific experimental data such as melting point and yield for 1,1-Bis(2-bromophenyl)urea were not found in the public literature. The provided information is based on supplier data and data for analogous compounds.
Experimental Protocol
This protocol is based on established methods for the synthesis of symmetrical diaryl ureas using triphosgene.
4.1. Materials and Reagents
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2-Bromoaniline
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Triphosgene (Bis(trichloromethyl) carbonate)
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Triethylamine (or another suitable base like DIPEA)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (1 M solution)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for purification (e.g., ethyl acetate, hexane)
4.2. Equipment
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Reflux condenser
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Inert atmosphere setup (e.g., nitrogen or argon)
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Ice bath
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Separatory funnel
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Rotary evaporator
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Apparatus for column chromatography or recrystallization
4.3. Procedure
Caption: Step-by-step workflow for the synthesis of 1,1-Bis(2-bromophenyl)urea.
Detailed Steps:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphosgene (0.35 equivalents relative to 2-bromoaniline) in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Amine Solution Preparation: In a separate flask, prepare a solution of 2-bromoaniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
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Addition: Add the solution of 2-bromoaniline and triethylamine dropwise to the stirred triphosgene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by slowly adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
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Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.
4.4. Safety Precautions
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Triphosgene is a toxic substance and a source of phosgene. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
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2-Bromoaniline is toxic and an irritant. Avoid contact with skin and eyes.
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Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
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The reaction should be performed under an inert atmosphere to prevent the reaction of triphosgene with moisture.
Characterization
5.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex multiplet pattern for the aromatic protons on the two bromophenyl rings. Due to the symmetry of the molecule, only four distinct aromatic proton signals would be expected. The NH protons would likely appear as a broad singlet.
5.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum should display signals corresponding to the different carbon atoms in the molecule. Due to symmetry, six signals for the aromatic carbons and one signal for the carbonyl carbon are anticipated. The carbon attached to the bromine atom would be expected to appear in a characteristic region of the spectrum.
Conclusion
The synthesis of 1,1-Bis(2-bromophenyl)urea can be effectively achieved through the reaction of 2-bromoaniline with triphosgene. This method, while requiring careful handling of the reagents, provides a reliable route to this symmetrical diaryl urea. Further research is needed to fully characterize the compound and determine its physical and spectroscopic properties. This guide provides a solid foundation for researchers to produce and study this molecule for various applications in drug development and materials science.
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